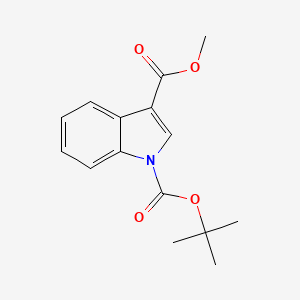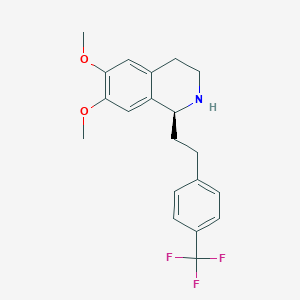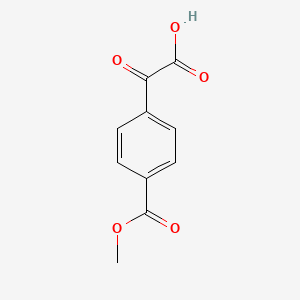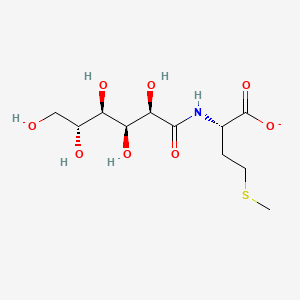
1-叔丁基-3-甲基-1H-吲哚-1,3-二羧酸酯
描述
“1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate” is a chemical compound with the CAS Number: 338760-26-2 . It has a molecular weight of 275.3 and its IUPAC name is 1-tert-butyl 3-methyl 1H-indole-1,3-dicarboxylate . The compound is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its Log Po/w values range from 2.05 to 3.27, indicating its lipophilicity . The compound is soluble, with a solubility ranging from 0.0277 mg/ml to 0.102 mg/ml .科学研究应用
合成复杂有机化合物
1-叔丁基-3-甲基-1H-吲哚-1,3-二羧酸酯参与了复杂有机化合物的合成。例如,一项研究报道了取代乙基1-[(叔丁氧羰基)氨基]-2-甲基-5-(1-甲基-1H-吲哚-3-基)-4-[(1-甲基-1H-吲哚-3-基)羰基]-1H-吡咯-3-羧酸酯的合成。这些化合物是双吲哚生物碱topsentin的衍生物,尽管它们对人类肿瘤细胞系显示出有限的抗癌活性(Carbone et al., 2013)。
化学反应中的催化作用
该化合物在催化中发挥作用,特别是在醇的氧化中。一项研究表明,在铜(I)氯化物存在的情况下,叔丁基-1-羟基-2-甲基-6-三氟甲基-1H-吲哚-3-羧酸酯作为催化剂,对烯丙基和苄基醇进行氧化反应,将它们转化为α,β-不饱和羰基化合物,而不影响非烯丙基醇(Shen et al., 2012)。
杂环化合物的合成
另一个应用是在杂环化合物的合成中。例如,N-取代2-溴-1H-吲哚-3-羰基醛通过钯催化的分子内环化反应转化为各种γ-咔啉衍生物,其中在4-和5-位置之间融合了额外的环。这个过程展示了该化合物在创建复杂杂环结构方面的多功能性(Zhang & Larock, 2003)。
药物研究
在药物研究中,合成了1-叔丁基-3-甲基-1H-吲哚-1,3-二羧酸酯的衍生物,用于潜在的药物应用。最近的一项研究描述了一种合成1-甲基-1H-吲哚-3-羧酸酯的有效方法,这对于制备药物开发中使用的吲哚衍生物至关重要(Akbari & Faryabi, 2023)。
抗癌药物的开发
该化合物还用于抗癌药物的开发。一项研究报道了N-芳基化吲哚-3-取代-2-苯并咪唑的合成,显示出作为抗癌药物的潜力。这些化合物是通过N-芳基化后接着缩合氧化的方法合成的(Anwar et al., 2023)。
安全和危害
未来方向
作用机制
- Indole derivatives, including this compound, often exhibit diverse biological activities due to their structural versatility . These activities may involve interactions with proteins, enzymes, or receptors.
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester bonds and peptide bonds, respectively . The nature of these interactions involves the binding of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate change over time due to its stability and degradation properties . This compound is relatively stable when stored at room temperature in a sealed, dry environment. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is effective without causing harm.
Metabolic Pathways
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is crucial for its activity and function . This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWZQOSRBMJMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652374 | |
| Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338760-26-2 | |
| Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)



![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)







![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)